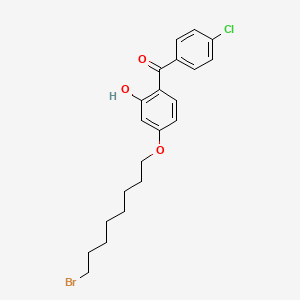

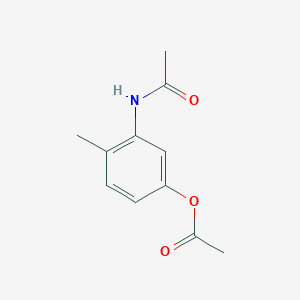

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

Vue d'ensemble

Description

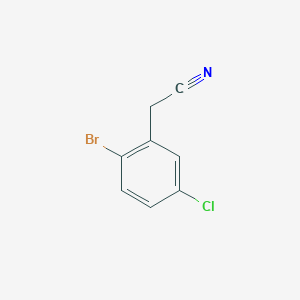

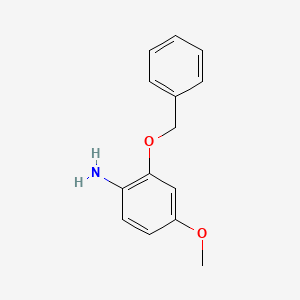

“(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a carbonitrile group (-CN), and a hydrochloride group. The “S” in the name indicates that it is the “S” (sinister, from Latin) enantiomer of the molecule, meaning it rotates plane-polarized light counterclockwise .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The amino and carbonitrile groups could potentially participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Analytical techniques such as HPLC or mass spectrometry could be used to analyze these properties .Applications De Recherche Scientifique

Specific Scientific Field

The research falls under the field of Materials Science , specifically in the area of nanotechnology and renewable energy technology .

2. Comprehensive and Detailed Summary of the Application The paper discusses the synthesis of tin oxide (SnO2) nanocrystals using an amino acid ester hydrochloride . SnO2 is a technologically important semiconductor with versatile applications, particularly in perovskite solar cells (PSCs) . The high electron mobility of SnO2 makes it favorable for use in the electron transport layer (ETL) in these devices .

3. Detailed Description of the Methods of Application or Experimental Procedures The research focuses on the facile catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals employing an aromatic organic ligand (as the structure-directing agent) and Sn(IV) salt in an aqueous solution . The use of an aromatic amino acid ester hydrochloride allowed the researchers to obtain an aqueous precursor solution containing a higher concentration of the ligand . This facilitated the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .

4. Thorough Summary of the Results or Outcomes Obtained The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture . The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent for the Sn(IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film to serve as an ETL for PSCs .

Specific Scientific Field

The research falls under the field of Pharmaceutical Sciences , specifically in the area of drug formulation and development .

2. Comprehensive and Detailed Summary of the Application The paper discusses the synthesis of new cocrystals of berberine chloride (BCl) for potential pharmaceutical tablet formulation . Cocrystallization is an effective crystal engineering approach for improving the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution, bioavailability, and stability, without changing their pharmacological activities .

3. Detailed Description of the Methods of Application or Experimental Procedures Solutions of BCl with each of three selected cocrystal formers, catechol (CAT), resorcinol (RES), and hydroquinone (HYQ) were slowly evaporated at room temperature to obtain crystals . Crystal structures were solved using single crystal X-ray diffraction .

4. Thorough Summary of the Results or Outcomes Obtained Single crystal structures confirmed the formation of cocrystals with all three coformers, which revealed various intermolecular interactions that stabilized crystal lattices, including O–H···Cl − hydrogen bonds . All three cocrystals exhibited better stability against high humidity (up to 95% relative humidity) at 25 ℃ and higher intrinsic and powder dissolution rates than BCl .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6,11H,1-3,13H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVGTFOEOYKYJO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744451 | |

| Record name | (5S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride | |

CAS RN |

1212852-88-4 | |

| Record name | (5S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

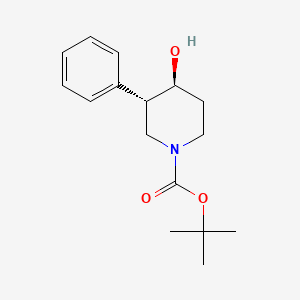

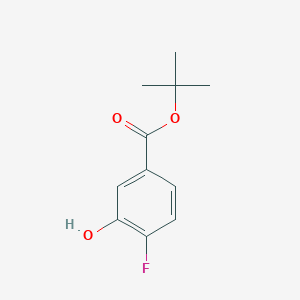

![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)